molecular formula C14H14N2O2 B15156595 (Rax,S,S)-C2-ACBP

(Rax,S,S)-C2-ACBP

Cat. No.: B15156595
M. Wt: 242.27 g/mol
InChI Key: AYOIRZGVWHHWMP-UHFFFAOYSA-N
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Description

(Rax,S,S)-C2-ACBP is a chiral compound known for its unique structural properties and significant applications in various fields of science and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rax,S,S)-C2-ACBP typically involves the use of chiral ligands and catalysts to ensure the desired stereochemistry. One common method involves the use of rhodium-catalyzed reactions, where the chiral ligand this compound is formed through a series of steps including hydrogenation and sulfonylation reactions . The reaction conditions often include mild temperatures and specific solvents to maintain the integrity of the chiral centers.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(Rax,S,S)-C2-ACBP undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound are usually carried out under controlled conditions to preserve its chiral integrity. For example, oxidation reactions may be performed at low temperatures to prevent racemization, while reduction reactions might require inert atmospheres to avoid unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield various alcohols or amines .

Mechanism of Action

The mechanism by which (Rax,S,S)-C2-ACBP exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding is crucial for its role in asymmetric synthesis and its potential therapeutic applications .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene

InChI

InChI=1S/C14H14N2O2/c1-9-10(2)18-12-6-4-8-16-14(12)13-11(17-9)5-3-7-15-13/h3-10H,1-2H3

InChI Key

AYOIRZGVWHHWMP-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C

Origin of Product

United States

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